CID 146156702
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Overview
Description
Mechanism of Action
Target of Action
JoSPOphos SL-J688-2 is a type of chiral diphosphine . It has been modified to be substrate-specific and is widely used for enantioselective synthesis . The primary targets of JoSPOphos SL-J688-2 are the substrates that require enantioselective synthesis.
Mode of Action
As a chiral diphosphine, it likely interacts with its targets by binding to them and facilitating enantioselective synthesis . This interaction and the resulting changes would depend on the specific substrate and reaction conditions.
Biochemical Pathways
Given its role in enantioselective synthesis, it can be inferred that it plays a crucial role in various biochemical pathways where the creation of chiral molecules is required .
Result of Action
The result of JoSPOphos SL-J688-2’s action would be the successful enantioselective synthesis of the target substrates . This would result in the creation of chiral molecules, which have wide applications in various fields, including pharmaceuticals and agrochemicals.
Action Environment
The action, efficacy, and stability of JoSPOphos SL-J688-2 can be influenced by various environmental factors. For instance, it is recommended to store the ligand under argon atmosphere between 2 – 8°C . If the ligand is used in a catalytic process (in presence of a metal), handling under strictly inert atmosphere (degassed solutions) is recommended .
Biochemical Analysis
Biochemical Properties
It is known that JoSPOphos SL-J688-2 is involved in various biochemical reactions
Temporal Effects in Laboratory Settings
JoSPOphos SL-J688-2 is recommended to be stored under argon atmosphere between 2 – 8°C for prolonged stability . Phosphine ligands like JoSPOphos SL-J688-2 can easily oxidize in solution and are therefore not stable in the presence of air . The long-term effects of JoSPOphos SL-J688-2 on cellular function observed in in vitro or in vivo studies are yet to be explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 146156702 involves the reaction of ferrocene with chiral phosphine and phosphine oxide ligands. The process typically includes the following steps:
Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Chiral Ligands: The chiral phosphine and phosphine oxide ligands are introduced through a series of substitution reactions, often using reagents such as di-tert-butylphosphine and phenylphosphine oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
CID 146156702 is primarily used in asymmetric hydrogenation reactions. It acts as a ligand for rhodium-catalyzed hydrogenation of functionalized alkenes, α- and β-ketoesters, and other substrates .
Common Reagents and Conditions
Rhodium Catalysts: Rhodium complexes are commonly used in conjunction with this compound.
Hydrogen Gas: Hydrogen gas is used as the reducing agent in hydrogenation reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products of reactions involving this compound are enantiomerically enriched compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
CID 146156702 has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis for the synthesis of chiral molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: this compound is involved in the production of enantiomerically pure drugs, which have better efficacy and fewer side effects.
Industry: It is used in the large-scale production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
JoSPOphos SL-J681-1: Another member of the JoSPOphos family with similar applications in asymmetric catalysis.
JoSPOphos SL-J688-1: A closely related compound with slight variations in the ligand structure.
Uniqueness
CID 146156702 stands out due to its high enantiomeric purity and stability, making it a preferred choice for many asymmetric hydrogenation reactions. Its unique structure allows for efficient coordination with metal centers, leading to highly selective catalytic processes .
Properties
InChI |
InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOENLJZQJOAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FeOP2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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